7-Methyl-1-benzothiophene-5-carboxylic acid

Catalog No.
S14033755
CAS No.
M.F
C10H8O2S
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-1-benzothiophene-5-carboxylic acid

Product Name

7-Methyl-1-benzothiophene-5-carboxylic acid

IUPAC Name

7-methyl-1-benzothiophene-5-carboxylic acid

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C10H8O2S/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5H,1H3,(H,11,12)

InChI Key

NEVFUHJDKKGRKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC=C2)C(=O)O

7-Methyl-1-benzothiophene-5-carboxylic acid is a heterocyclic compound belonging to the benzothiophene family, characterized by a fused thiophene and benzene ring structure with a carboxylic acid functional group at the 5-position and a methyl group at the 7-position. This compound exhibits unique chemical properties that make it valuable in various fields, including medicinal chemistry and organic synthesis.

, including:

  • Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups. Common reagents used include potassium permanganate and chromium trioxide.
  • Reduction: Carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Hydrogen atoms can be replaced with other functional groups through reactions with halogens or nucleophiles.

The specific products formed from these reactions depend on the reagents and conditions employed.

Research indicates that 7-methyl-1-benzothiophene-5-carboxylic acid exhibits significant biological activity, particularly in antimicrobial applications. For instance, derivatives of benzothiophene have shown promising antitubercular properties against Mycobacterium tuberculosis, with some compounds demonstrating low minimum inhibitory concentrations (MICs) indicating high potency against both active and dormant bacterial forms . Moreover, these compounds have been explored for their potential as inhibitors of various enzymes, which could have implications in drug development.

The synthesis of 7-methyl-1-benzothiophene-5-carboxylic acid can be achieved through multiple methods:

  • Intramolecular Thioarylation: This involves the reaction of α-substituted (o-bromoaryl)thioacetamides under specific conditions to form the desired compound.
  • Tandem Rh-Catalyzed Intramolecular Heterocyclization: This method employs o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates to yield the target compound.

These synthetic routes can be adapted for large-scale production by optimizing reaction conditions and catalysts .

7-Methyl-1-benzothiophene-5-carboxylic acid serves various applications across different fields:

  • Organic Synthesis: It acts as a building block for more complex heterocyclic compounds.
  • Pharmaceutical Research: The compound is investigated for its potential therapeutic effects, particularly in antimicrobial drug development.
  • Material Science: It is utilized in creating materials with specific electronic and optical properties .

Studies on 7-methyl-1-benzothiophene-5-carboxylic acid have focused on its interactions with biological targets. For example, molecular docking studies suggest that this compound can effectively bind to enzyme active sites, inhibiting their function and thereby influencing various biochemical pathways. This characteristic underlines its potential as a lead compound for developing new drugs targeting specific diseases .

Several compounds share structural similarities with 7-methyl-1-benzothiophene-5-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Methyl-1-benzothiophene-5-carboxylic acidMethyl group at the 4-positionExhibits different reactivity patterns compared to 7-methyl
Benzo[b]thiophene-2-carboxylic acidCarboxylic acid at the 2-positionNotable for its antitubercular activity
2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideContains an amino group and tetrahydro structureShows potential in modulating oxidative stress responses

These compounds highlight the diversity within the benzothiophene family while emphasizing the unique positioning of 7-methyl-1-benzothiophene-5-carboxylic acid due to its specific functional groups and biological activities. Each compound's distinct characteristics contribute to its unique reactivity and potential applications in medicinal chemistry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.02450067 g/mol

Monoisotopic Mass

192.02450067 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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